molecular formula C19H20N4O B5552289 5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide

5-(4-methylphenyl)-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide

Cat. No. B5552289
M. Wt: 320.4 g/mol
InChI Key: JWEUUYTZRBPRPU-UHFFFAOYSA-N
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Description

The compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrazole compounds have been extensively studied for their synthesis methods, molecular structures, and chemical properties.

Synthesis Analysis

The synthesis of similar pyrazole derivatives often involves the condensation of amines with appropriate precursors. For instance, the synthesis of various pyrazole and pyrazolopyrimidine derivatives has been achieved through reactions involving aminoguanidine or hydrazine hydrate with different acyl compounds or acetylene derivatives, indicating a versatile approach to constructing the pyrazole core (Hassan, Hafez, Osman, & Others, 2014; Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

Crystal structure determination and analysis play a crucial role in understanding the molecular structure of pyrazole derivatives. Studies often utilize single-crystal X-ray diffraction to elucidate the structure, which reveals the conformation of the pyrazole ring and its substituents, as well as intermolecular interactions that can influence compound properties (Kettmann & Svetlik, 2003).

Scientific Research Applications

  • Synthesis and Characterization : Research has been conducted on the synthesis and characterization of related pyrazole derivatives. For instance, a study focused on synthesizing and characterizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, exploring their structures through elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).

  • Cytotoxicity and Antitumor Activities : Several studies have investigated the cytotoxic and antitumor properties of pyrazole derivatives. For instance, a research synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic activity against cancer cell lines (Rahmouni et al., 2016). Another study focused on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases (Hassan et al., 2015).

  • Antibacterial Activity : Pyrazolopyridine derivatives, which share a structural similarity with the compound , have shown antibacterial activity against both Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).

  • Inhibition of Nitric Oxide Synthase : Research on phenylpyrrole derivatives, which are structurally related, revealed their potential as inhibitors of neural and inducible Nitric Oxide Synthase (nNOS and iNOS), suggesting a potential therapeutic application in conditions like Parkinson's disease (Cara et al., 2009).

properties

IUPAC Name

3-(4-methylphenyl)-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-16(15-8-10-20-11-9-15)21-19(24)18-12-17(22-23-18)14-6-4-13(2)5-7-14/h4-12,16H,3H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEUUYTZRBPRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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